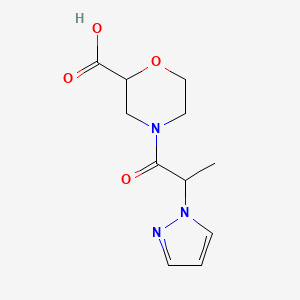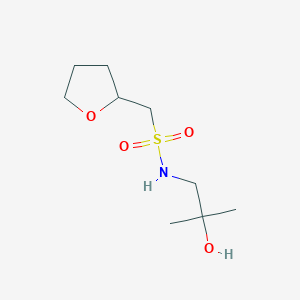![molecular formula C15H16BrNO4 B7589056 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid, also known as BRD-9424, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of morpholine carboxylic acids and is known to exhibit potent activity against certain disease targets.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid involves its ability to inhibit the activity of HDAC6. HDAC6 is known to play a critical role in the regulation of cellular processes, including gene expression, protein degradation, and cell motility. By inhibiting the activity of HDAC6, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid can alter these cellular processes and induce cell death in cancer cells. Additionally, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of inflammation, and the promotion of neurite outgrowth. In particular, the inhibition of HDAC6 by 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been found to induce the accumulation of acetylated tubulin, which promotes neurite outgrowth and axon regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid for lab experiments is its potent inhibitory activity against HDAC6, which makes it a valuable tool for studying the role of HDAC6 in disease progression. Additionally, its ability to induce cell death in cancer cells and inhibit inflammation makes it a promising candidate for drug development. However, one of the limitations of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid, including the development of more potent analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid and its potential applications in the treatment of cancer, inflammation, and neurological disorders. Finally, the use of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid in combination with other drugs or therapies may enhance its efficacy and reduce the risk of drug resistance.
Synthesemethoden
The synthesis of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid involves several steps, including the reaction of 4-bromobenzaldehyde with cyclopropanecarbonyl chloride to form 4-bromocyclopropanecarbonylbenzaldehyde. This intermediate is then reacted with morpholine-2-carboxylic acid in the presence of a catalyst to yield the final product, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has shown promising activity against several disease targets, including cancer, inflammation, and neurological disorders. In particular, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been found to exhibit potent inhibitory activity against the enzyme histone deacetylase 6 (HDAC6), which plays a key role in cancer progression and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-[1-(4-bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c16-11-3-1-10(2-4-11)15(5-6-15)14(20)17-7-8-21-12(9-17)13(18)19/h1-4,12H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKGNQJVDPONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)N3CCOC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid](/img/structure/B7588978.png)

![1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7589004.png)
![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![4-[2-(Thiophene-2-carbonylamino)acetyl]morpholine-2-carboxylic acid](/img/structure/B7589018.png)
![2-[Methyl-[(3-propan-2-yloxyphenyl)methyl]amino]propanoic acid](/img/structure/B7589022.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)